N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Design and Synthesis of Imidazo[1,2-a]Pyridine Derivatives : Budumuru et al. synthesized novel imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity. The study involved the characterization of newly synthesized compounds and their testing against various bacterial strains, providing valuable insights into the antimicrobial potential of such compounds. The structure-activity relationship analysis further contributed to the understanding of the molecular basis of their antibacterial effects (Budumuru, Golagani, & Kantamreddi, 2018).
Antitumor Potential of Imidazotetrazinones : Clark et al. investigated novel imidazotetrazinones and related heterocycles, aiming to understand the mode of action of the antitumor drug temozolomide. Although the new compounds did not exhibit superior cytotoxicity compared to temozolomide, the study provided valuable insights into the structural requirements for antitumor activity and the molecular mechanisms of action of this class of drugs (Clark, Deans, Stevens, Tisdale, Wheelhouse, Denny, & Hartley, 1995).
DNA Recognition by Polyamides : Chavda et al. explored the design, synthesis, and biophysical characteristics of N-methyl pyrrole (Py) and N-methyl imidazole (Im)-containing polyamides, which target specific DNA sequences. The study highlighted the potential of these compounds in controlling gene expression and their implications for medicinal applications, particularly in cancer therapy. The findings contribute to the understanding of polyamide-DNA interactions and the development of targeted gene regulation strategies (Chavda, Mulder, Brown, Mackay, Babu, Westrate, Ferguson, Lin, Kiakos, Ramos, Munde, Wilson, Hartley, & Lee, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit selected kinases . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This process can activate or deactivate the target proteins, leading to changes in cell behavior.
Biochemical Pathways
Kinase inhibitors typically affect signal transduction pathways, which are critical for regulating cellular activities such as cell division, metabolism, and cell death .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These responses can include changes in cell growth, cell cycle progression, and programmed cell death or apoptosis .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-10-14(9-23-24)15-4-2-12(7-19-15)8-20-18(25)13-3-5-16-17(6-13)22-11-21-16/h2-7,9-11H,8H2,1H3,(H,20,25)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLHRWDCDMIMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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